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Application Notes and Protocols: In Vivo Applications of Large-Ring Cycloalkynes

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Compound of Interest		
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Introduction

Large-ring cycloalkynes are powerful tools in chemical biology and drug development, primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal chemistry allows for the covalent modification of biomolecules in living systems without the need for toxic catalysts.[1][2][3] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC avoids the cellular toxicity associated with copper, making it ideal for in vivo applications.[1][4] The high reactivity of large-ring cycloalkynes, such as cyclooctynes, is driven by the significant ring strain in the eight-membered ring, which deforms the alkyne from its ideal linear geometry.[5][6][7] This stored energy lowers the activation barrier for the [3+2] cycloaddition with azides, enabling the reaction to proceed rapidly under physiological conditions.[2] Researchers have developed various cyclooctyne derivatives, including difluorinated cyclooctyne (DIFO), dibenzocyclooctyne (DIBO), and bicyclononyne (BCN), to optimize the balance between reactivity and stability for diverse biological applications.[8][9][10]

These application notes provide an overview of the key in vivo uses of large-ring cycloalkynes, quantitative data on their performance, and detailed protocols for their implementation.

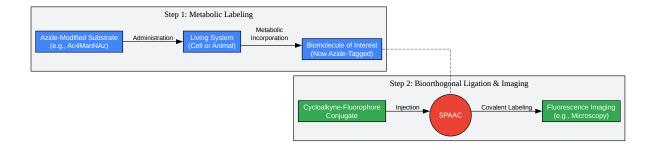
In Vivo Applications

The biocompatibility and efficiency of SPAAC have enabled a range of in vivo applications, from molecular imaging to targeted drug delivery.

Live-Cell and Whole-Organism Imaging



A primary application of large-ring cycloalkynes is the visualization of dynamic biological processes. This is typically achieved in a two-step process. First, a biomolecule of interest is metabolically labeled with an azide-containing chemical reporter.[9] For example, cells can be cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell-surface glycans.[11] Subsequently, a cycloalkyne conjugated to a fluorescent probe is introduced. The cycloalkyne reacts specifically with the azide-tagged biomolecules, allowing for their visualization in live cells and even whole organisms like mice.[11][12] This method has been successfully used to image newly synthesized proteins and various post-translational modifications.[12]



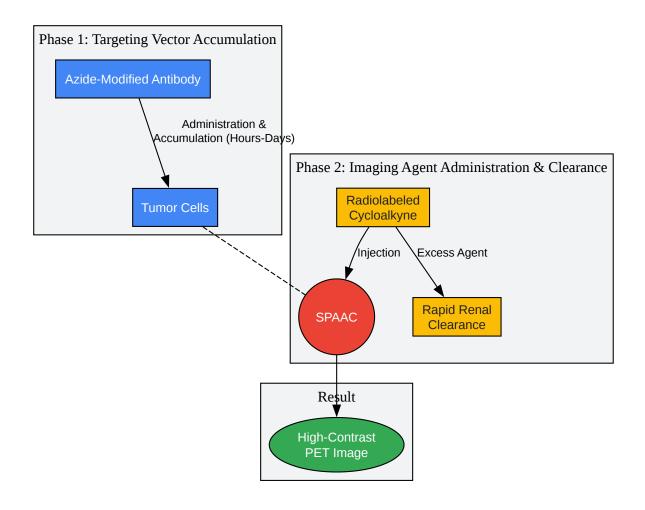
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Caption: General workflow for in vivo imaging using SPAAC.

Positron Emission Tomography (PET) Imaging

Large-ring cycloalkynes are instrumental in developing radiotracers for PET imaging, a non-invasive technique used in clinical diagnostics, particularly in oncology.[13][14] Cycloalkynes can be conjugated to chelating agents (like DOTA) for radiolabeling with positron-emitting isotopes such as Gallium-68 (⁶⁸Ga) or can be directly labeled with Fluorine-18 (¹⁸F).[15][16] These radiolabeled cycloalkynes can be used in pre-targeting strategies. In this approach, an azide-modified targeting vector (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the smaller, fast-clearing radiolabeled cycloalkyne is injected. It rapidly "clicks" onto the pre-localized azide-antibody, providing a high-contrast image of the target tissue while minimizing radiation exposure to healthy organs.[13][17]





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Caption: Pre-targeting strategy for PET imaging using SPAAC.

Drug Delivery and Bioconjugation

The ability to form stable covalent bonds in vivo makes SPAAC a valuable tool for drug delivery and the assembly of complex bioconjugates. For instance, cycloalkyne-functionalized liposomes can be used as drug delivery vehicles.[13][15] These nanoparticles can be engineered to carry therapeutic payloads and can be tracked in vivo using PET imaging after being radiolabeled via a SPAAC reaction on their surface.[13][17] This approach allows for real-time monitoring of nanoparticle pharmacokinetics and biodistribution, aiding in the development of more effective drug delivery systems.[17]

Quantitative Data



The choice of cycloalkyne is critical and depends on the specific application, requiring a balance between reaction kinetics and in vivo stability.

Table 1: Comparative Reactivity of Common Large-Ring Cycloalkynes in SPAAC

Cycloalkyne Derivative	Abbreviation	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Key Features & Notes
Cyclooctyne	ОСТ	~0.002 - 0.004	The original, simple cyclooctyne; serves as a baseline for reactivity.[11]
Bicyclononyne	BCN	~0.06 - 0.1	Good balance of reactivity and stability; widely used in commercial reagents. [10][18]
Dibenzocyclooctyne	DIBO / DBCO	~0.3	Increased ring strain from fused benzene rings enhances reactivity.[10][19]
Difluorinated Cyclooctyne	DIFO	~0.4 - 0.7	Electron-withdrawing fluorine atoms activate the alkyne, boosting reaction rates significantly.[9][10][20]

| Biarylazacyclooctynone | BARAC | \sim 0.9 - 1.0 | High reactivity due to additional strain from an amide moiety and biaryl structure.[8] |

Rate constants can vary depending on the specific azide partner and reaction conditions.

Table 2: Example In Vivo Efficacy & Biodistribution Data



Application	Cycloalkyn e Probe	Animal Model	Target	Key Quantitative Finding	Reference
PET Imaging	⁶⁸ Ga-DOTA- Click- Cyclized α- MSH Peptide	Mouse (Melanoma Xenograft)	MC1 Receptor	Tumor accumulati on of up to 16 ± 5% injected dose per gram (%ID/g).	[16]
PET Imaging	¹⁸ F-labeled liposomes via CyOctC	Mouse (Orthotopic Glioma)	Brain Tumor	Higher tumor/backgr ound ratio and faster clearance compared to non-functionalized liposomes.	[13][17]

| Fluorescence Labeling | DIFO-FLAG | Mouse | Cell-surface SiaNAz | Significant labeling of splenocytes detected by flow cytometry 3 hours post-injection. |[11] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common in vivo applications of large-ring cycloalkynes.

Protocol 1: Metabolic Labeling and In Vivo Fluorescence Imaging of Cell-Surface Glycans

This protocol is adapted from methodologies used for labeling and detecting azide-modified glycans on splenocytes in a mouse model.[11]



Objective: To visualize azide-labeled glycans on mouse splenocytes in vivo using a cycloalkyne-FLAG conjugate, followed by ex vivo flow cytometry analysis.

Materials:

- N-azidoacetylmannosamine (Ac₄ManNAz)
- Vehicle: 70% aqueous DMSO
- Cycloalkyne-FLAG conjugate (e.g., DIFO-FLAG)
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- FITC-conjugated anti-FLAG antibody
- Flow cytometer

Procedure:

- Metabolic Labeling:
 - Administer Ac₄ManNAz (e.g., 300 mg/kg) or a vehicle control to B6D2F1 mice via intraperitoneal (i.p.) injection.
 - Repeat the injection once daily for 7 consecutive days to ensure sufficient metabolic incorporation of the azide reporter into cell-surface glycans.[11]
- In Vivo Bioorthogonal Ligation:
 - On day 8, inject the mice i.p. with the cycloalkyne-FLAG conjugate dissolved in a biocompatible buffer.
 - Allow the in vivo reaction to proceed for a designated time (e.g., 3 hours).
- · Splenocyte Isolation and Staining:

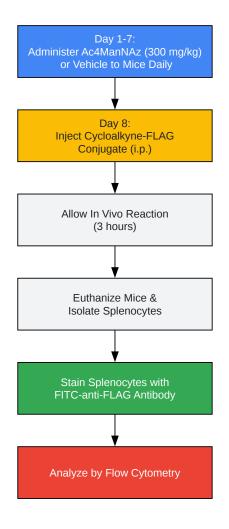
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- After the incubation period, euthanize the mice according to approved institutional protocols.
- Isolate the spleens and prepare a single-cell suspension of splenocytes in PBS supplemented with 1% FBS.
- Wash the cells by centrifugation and resuspend them in the staining buffer.
- Add the FITC-conjugated anti-FLAG antibody at the manufacturer's recommended dilution.
- Incubate the cells for 1 hour at 4°C, protected from light.
- Flow Cytometry Analysis:
 - Wash the cells twice with staining buffer to remove unbound antibody.
 - Resuspend the final cell pellet in PBS.
 - Analyze the fluorescence intensity of the cell population using a flow cytometer. A
 significant increase in fluorescence in the Ac₄ManNAz-treated group compared to the
 vehicle control indicates successful in vivo labeling.[11]





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Caption: Experimental workflow for in vivo glycan labeling.

Protocol 2: Radiolabeling of Cycloalkyne-Functionalized Liposomes for In Vivo PET Imaging

This protocol outlines a general procedure for labeling liposomes containing a cycloalkyne moiety with a fluorine-18 (18F) labeled azide for PET imaging, based on published methods.[13] [15]

Objective: To radiolabel cycloalkyne-functionalized liposomes and perform PET/CT imaging in a tumor-bearing mouse model.

Materials:



- Pre-formed liposomes embedded with a cycloalkyne-lipid conjugate (e.g., mCA-DOPE).[13]
- Fluorine-18 labeled azide (e.g., [18F]F-azide).
- Tumor-bearing mice (e.g., orthotopic glioma mouse model).[15]
- Micro-PET/CT scanner.

Procedure:

- Radiolabeling Reaction (SPAAC):
 - To a solution of the cycloalkyne-functionalized liposomes in a suitable buffer, add the [18F]F-azide.
 - Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle shaking for a sufficient duration (e.g., 30 minutes) to allow for the cycloaddition to occur.[13]
 - Purify the resulting ¹⁸F-labeled liposomes from unreacted [¹⁸F]F-azide using a suitable method, such as size exclusion chromatography.
 - Determine the radiochemical yield and purity.
- In Vivo Administration:
 - Draw a defined activity of the purified ¹⁸F-labeled liposome solution (e.g., 3.8 ± 0.1 MBq) into a syringe.[15]
 - Administer the solution to anesthetized tumor-bearing mice via tail vein injection.
- PET/CT Imaging:
 - Anesthetize the mice (e.g., with isoflurane) for the duration of the scan.
 - Acquire whole-body PET/CT scans at multiple time points post-injection (e.g., 10, 60, 120, and 180 minutes).



- Maintain the mice under anesthesia and monitor their vital signs throughout the imaging session.
- Image Analysis:
 - Reconstruct the PET/CT images.
 - Draw regions of interest (ROIs) over the tumor and other major organs (e.g., liver, kidneys, brain) to quantify the radiotracer uptake.
 - Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to evaluate the biodistribution and tumor-targeting efficacy of the liposomes.

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